Home > Products > Building Blocks P5116 > [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride
[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride - 1431966-26-5

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride

Catalog Number: EVT-1696141
CAS Number: 1431966-26-5
Molecular Formula: C14H20ClN3
Molecular Weight: 265.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride is a synthetic compound containing a benzimidazole moiety linked to a cyclohexane ring via a methylene bridge, with an amino group attached to the cyclohexane. This compound has been explored in scientific research due to its potential biological activity. [, , ]

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride is an ester synthesized from l-menthol and phenibut using N,N′-dicyclohexylcarbodiimide as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine. [] The compound was characterized using FT-IR, fast-atom bombardment mass spectrometry, 1H-NMR, 13C-NMR, and high-performance liquid chromatography. [] The compound was studied for its potential anticonvulsant properties in chemically- and electrically-induced seizure models. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines

A series of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines were synthesized and characterized by IR, 1H NMR, and mass spectrometry. [] These compounds were designed and investigated for their anthelmintic activity against the earthworm Pheretima posthuma using albendazole as a standard drug. []

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine, also known as NS8593, functions as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1-2.3). [] NS8593 shifts the Ca2+ dependence of these channels to higher Ca2+ concentrations. [] Research involving chimeric KCa channels and site-directed mutagenesis identified specific residues in the inner pore vestibule of KCa2.3 that determine NS8593 sensitivity. []

3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives

A series of 3-(1-methyl benzimidazol-2-yl) pyrazolopyrimidine and pyrimido[2, 1-b][1,3]benzothiazole derivatives were synthesized and evaluated for antimicrobial activity. [] The pyrazolopyrimidines were accessed from a common precursor, 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine, while the pyrimido[2, 1-b][1,3]benzothiazoles were synthesized via a reaction of 2-amino benzothiazole with 2-(1-methyl benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile. []

Ethyl and Cyclohexyl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amine

A series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, including ethyl-(4-methyl-6-nitro-quinolin-2-yl)amine and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, were synthesized from 4-methylquinolin-2-ol. [] The compounds were characterized by NMR spectroscopy, elemental analysis, and single-crystal X-ray structures. []

2-Methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and 4-Methoxy-2-(5-H/Me/Cl/NO2 -1H -benzimidazol-2-yl)- phenols

A series of substituted 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and 4-methoxy-2-(5-H/Me/Cl/NO2 -1H -benzimidazol-2-yl)-phenols were synthesized and characterized by elemental analysis, molar conductivity, magnetic moment, FT-IR, 1H-NMR, and 13C-NMR. [, ] The compounds, along with their hydrochloride salts and transition metal complexes, were evaluated for their antibacterial activity. [, ]

Overview

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride is a chemical compound that falls under the category of organic compounds. It features a structure that includes a benzimidazole moiety, which is known for its biological activity, particularly in pharmaceuticals. The compound is classified as a secondary amine due to the presence of an amine group attached to a cyclohexyl ring and a benzimidazole group.

Source and Classification

This compound can be classified based on its structural characteristics and functional groups. It is primarily categorized as:

  • Organic Compound: Contains carbon atoms bonded to other elements.
  • Aromatic Compound: The benzimidazole structure provides aromaticity.
  • Heterocyclic Compound: Contains a ring structure with at least one atom that is not carbon (in this case, nitrogen).
Synthesis Analysis

Methods and Technical Details

The synthesis of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride can involve several methods, typically starting from commercially available precursors.

  1. Starting Materials: Common precursors include cyclohexylamine and 2-aminobenzimidazole.
  2. Reaction Conditions: The synthesis may require specific conditions such as:
    • Temperature control (often performed under reflux).
    • Use of solvents like ethanol or methanol.
    • Catalysts may be employed to enhance reaction rates.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the hydrochloride salt form.
Molecular Structure Analysis

Structure and Data

The molecular formula for [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride can be represented as C13H16ClN3C_{13}H_{16}ClN_{3}.

  • Molecular Weight: Approximately 255.74 g/mol.
  • Structural Features:
    • The compound consists of a cyclohexane ring attached to a benzimidazole unit.
    • The presence of the amine group contributes to its reactivity and solubility properties.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for amines and aromatic compounds:

  1. Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts (e.g., hydrochloride).
  2. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  3. Aromatic Substitution: The aromatic nature of the benzimidazole allows for electrophilic aromatic substitution reactions.
Mechanism of Action

Process and Data

The mechanism of action for [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride is primarily related to its interaction with biological targets:

  1. Binding Affinity: The benzimidazole moiety often interacts with biological receptors or enzymes, influencing their activity.
  2. Inhibition/Activation: Depending on the target, it may act as an inhibitor or activator, modulating various biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid in its hydrochloride form.
  • Solubility: Generally soluble in water due to the presence of the amine group.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with acids to form salts and can participate in various organic reactions typical for amines.
Applications

Scientific Uses

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in targeting specific diseases due to its structural properties.
  2. Biochemical Studies: Used in studies examining enzyme inhibition or receptor binding due to its ability to interact with biological molecules.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.
Introduction to Benzimidazole-Based Pharmacophores in Drug Discovery

Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry

The benzimidazole nucleus (1H-1,3-benzimidazole) represents a privileged scaffold in medicinal chemistry, with its historical significance rooted in vitamin B12 research and subsequent pharmaceutical applications. This bicyclic aromatic heterocycle features a fusion between benzene and imidazole rings, creating a versatile molecular framework capable of diverse biological interactions. The structural similarity of benzimidazoles to naturally occurring nucleotides enables them to interact effectively with biological polymers, resulting in therapeutic agents with enhanced efficacy and reduced toxicity profiles [2].

The pharmaceutical evolution of benzimidazoles spans over five decades, marked by several landmark discoveries. Early derivatives demonstrated potent anthelmintic properties, leading to the development of albendazole for parasitic infections. Subsequent research revealed the scaffold's proton pump inhibition capabilities, resulting in blockbuster antiulcer drugs like omeprazole. By the early 2000s, benzimidazole-based compounds had expanded into oncology with the approval of bendamustine for hematologic malignancies and abemaciclib for advanced breast cancer [2]. The continuous structural diversification around the benzimidazole core has yielded compounds with increasingly sophisticated biological activities, including:

  • Antimicrobial agents: 2-Substituted derivatives showing MIC values <4 μg mL⁻¹ against resistant S. aureus strains
  • Anticancer therapeutics: Tricyclic naphthopyrazole-containing derivatives demonstrating GI₅₀ values as low as 0.08 μM
  • Antiviral compounds: Derivatives acting as non-nucleoside reverse transcriptase inhibitors for HIV treatment

Table 1: Key Benzimidazole-Based Therapeutics in Clinical Use

CompoundTherapeutic AreaBiological TargetApproval Year
AlbendazoleAnthelminticTubulin polymerization1982
OmeprazoleAntiulcerH⁺/K⁺-ATPase pump1988
BendamustineAnticancerDNA crosslinking2008
AbemaciclibAnticancerCDK4/6 inhibition2017
CandesartanAntihypertensiveAngiotensin II receptor blockade1997

The scaffold's synthetic versatility enables efficient structural modifications through various condensation reactions, particularly between ortho-phenylenediamine and carboxylic acid derivatives or their equivalents. This synthetic accessibility facilitated rapid exploration of structure-activity relationships (SAR), driving the development of increasingly potent and selective therapeutic agents across multiple disease domains [2].

Structural and Functional Significance of the Benzimidazole-Cyclohexylmethanamine Hybrid Scaffold

The hybrid architecture of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine hydrochloride represents a strategic fusion of two pharmacologically significant components: a planar benzimidazole ring system and a conformationally flexible cyclohexylmethanamine moiety. This combination creates a unique three-dimensional pharmacophore with enhanced interaction capabilities against biological targets. The benzimidazole core provides essential hydrogen bonding features through its electron-rich nitrogen atoms (N1 and N3), while simultaneously offering π-π stacking capabilities via its aromatic system [2].

The cyclohexylmethanamine component introduces critical spatial advantages:

  • Stereochemical diversity: The saturated cyclohexane ring exists in multiple chair conformations, enabling optimal spatial positioning of the methanamine group
  • Enhanced membrane permeability: The aliphatic ring system improves logP values compared to planar analogues
  • Vectorial flexibility: The methylene spacer between the cyclohexane and amine allows rotational freedom (360° bond rotation)
  • Protonation potential: The primary amine (pKa ~10.5) remains protonated under physiological conditions, facilitating salt bridge formation

Advanced pharmacophore modeling reveals that this hybrid scaffold satisfies multiple pharmacophoric requirements simultaneously: hydrophobic features from the cyclohexyl group, hydrogen bond acceptors at the benzimidazole nitrogens, hydrogen bond donors at the amine hydrogens, and aromatic rings for stacking interactions. Multi-objective optimization strategies, including NSGA-II algorithms, have demonstrated that such hybrid structures effectively balance specificity and sensitivity in target binding [4]. Molecular dynamics simulations indicate that the equatorial positioning of the benzimidazole moiety on the cyclohexane ring minimizes steric strain while maximizing target engagement through optimal spatial orientation of interaction features.

Table 2: Structural Components and Their Pharmacological Contributions

Structural ElementPharmacophoric FeatureBiological FunctionTarget Interaction Potential
Benzimidazole N3Hydrogen bond acceptorNucleic acid mimicryKinase ATP sites
Benzimidazole C2Hydrogen bond donorProtein binding domain engagementEnzyme allosteric pockets
Cyclohexyl ringHydrophobic domainMembrane penetration enhancementLipid bilayer interactions
Primary amineCationic center (protonated)Electrostatic complementarityAnionic receptor residues
Benzimidazole aromatic systemπ-electron cloudStacking interactionsAromatic amino acid residues

The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL) compared to the free base form, addressing a critical limitation in benzimidazole drug development. This property, combined with the hybrid's metabolic stability (microsomal T₁/₂ > 60 minutes in human liver microsomes), positions this scaffold as a superior candidate for further optimization [7] [8].

Rationale for Targeting [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine as a Lead Compound

The strategic focus on [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine hydrochloride as a lead candidate stems from its unique ability to address limitations of previous benzimidazole derivatives while maintaining broad target compatibility. Molecular docking studies indicate exceptional binding versatility, with predicted Kᵢ values below 100 nM for over 65% of kinases in the human kinome. This broad yet selective target engagement profile positions the compound as a promising scaffold for polypharmacological approaches in complex diseases like cancer and inflammatory disorders [3] [5].

The structural rationale for prioritizing this lead compound includes:

  • Spatial complementarity: The 4-position substitution on the cyclohexane ring positions the benzimidazole in an equatorial conformation, maximizing exposure to interaction surfaces
  • Ionization balance: The primary amine maintains a favorable charge state (80% protonated at pH 7.4) without excessive basicity
  • Stereochemical control: The trans-configuration between amine and benzimidazole substituents enables optimal vector alignment with target binding sites
  • Metabolic resistance: Absence of easily oxidizable sites reduces CYP450-mediated deactivation

Patent literature demonstrates that structurally analogous compounds show exceptional promise in oncology applications. Specifically, derivatives featuring the cyclohexylmethanamine-benzimidazole core exhibit potent activity against abnormal cell growth pathways, with IC₅₀ values ranging from 0.28 to 3.79 μM across various cancer cell lines (MCF7, SF-268, NCI-H460). The mechanism involves dual inhibition of tubulin polymerization and receptor tyrosine kinase signaling, a unique polypharmacological profile not observed in simpler benzimidazole derivatives [5] [8].

The compound's lead potential is further evidenced by its synthetic tractability and structural modularity. Efficient routes have been established through reductive amination strategies between 2-cyanobenzimidazole precursors and 4-formylcyclohexane intermediates, typically yielding >75% of target compounds in 3-4 steps. This synthetic accessibility enables rapid generation of analogues for SAR exploration, particularly through modifications at the benzimidazole N1 position or amine functionalization [6] [9].

Table 3: Target Interaction Profile and Therapeutic Implications

Target Protein ClassRepresentative TargetsBinding Affinity (Predicted Kd)Therapeutic Application
Receptor Tyrosine KinasesEGFR, VEGFR2, PDGFRβ15-85 nMSolid tumor targeting
Mitotic MachineryTubulin, Aurora B40-120 nMAntimitotic activity
Inflammatory EnzymesCOX-2, 5-LOX, NOX20.3-2.2 μMAnti-inflammatory applications
Apoptotic RegulatorsBcl-2, Bcl-xL0.8-1.6 μMChemosensitization
Epigenetic ModifiersHDAC6, EZH290-250 nMTranscriptional modulation

Computational ADMET profiling predicts favorable drug-like properties with a Lipinski score of 4/5, polar surface area of 55 Ų (ideal for CNS penetration), and moderate plasma protein binding (75-85%). These characteristics, combined with the compound's balanced logP (2.1 ± 0.3) and molecular weight (<400 Da), position it favorably for lead optimization toward clinical candidates [4] [5]. The strategic incorporation of the cyclohexylmethanamine moiety specifically addresses historical limitations of benzimidazole derivatives, including poor solubility and limited spatial diversity, while amplifying their inherent capacity for multi-target engagement.

Properties

CAS Number

1431966-26-5

Product Name

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride

IUPAC Name

[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

InChI

InChI=1S/C14H19N3.ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;/h1-4,10-11H,5-9,15H2,(H,16,17);1H

InChI Key

BMWLIDSXVOELGC-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl

Canonical SMILES

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.